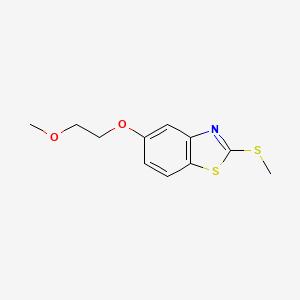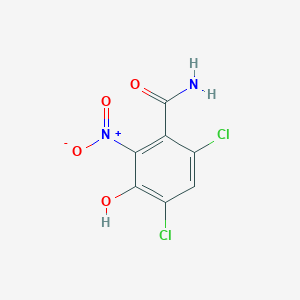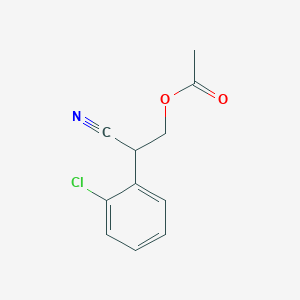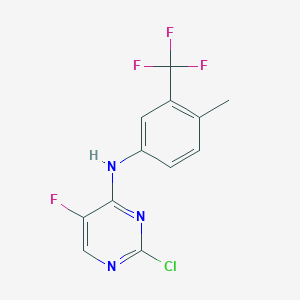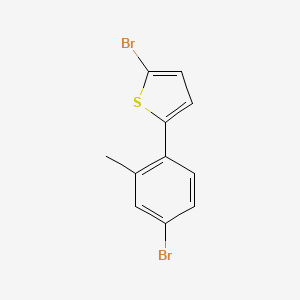
2-Bromo-5-(4-bromo-2-methylphenyl)thiophene
Descripción general
Descripción
2-Bromo-5-(4-bromo-2-methylphenyl)thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two bromine atoms and a methyl group attached to the phenyl ring, making it a substituted thiophene derivative. It is used as an intermediate in the synthesis of various pharmaceuticals and organic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-5-(4-bromo-2-methylphenyl)thiophene typically involves Suzuki cross-coupling reactions. One common method includes the reaction between 5-nitro-2-methyl-benzoyl chloride and 5-bromothiophene-2-boronic acid, followed by a second coupling reaction with 4-fluorophenylboronic acid . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process may include steps to minimize waste and improve the efficiency of the reactions. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(4-bromo-2-methylphenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and others.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with different boronic acids can yield various substituted thiophenes.
Aplicaciones Científicas De Investigación
2-Bromo-5-(4-bromo-2-methylphenyl)thiophene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(4-bromo-2-methylphenyl)thiophene depends on its specific application. In the context of pharmaceuticals, it acts as an intermediate in the synthesis of active compounds. For example, in the synthesis of Canagliflozin, it contributes to the formation of a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor, which helps in the treatment of type 2 diabetes by blocking glucose reabsorption in the kidneys .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Bromo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene: Another thiophene derivative used in similar applications.
2-Bromothiophene: A simpler thiophene derivative used in various organic syntheses.
Uniqueness
2-Bromo-5-(4-bromo-2-methylphenyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specialized pharmaceuticals and materials that require precise structural features.
Propiedades
Fórmula molecular |
C11H8Br2S |
|---|---|
Peso molecular |
332.06 g/mol |
Nombre IUPAC |
2-bromo-5-(4-bromo-2-methylphenyl)thiophene |
InChI |
InChI=1S/C11H8Br2S/c1-7-6-8(12)2-3-9(7)10-4-5-11(13)14-10/h2-6H,1H3 |
Clave InChI |
XPRSFUFBYOXLHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)C2=CC=C(S2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
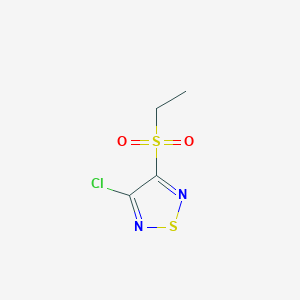
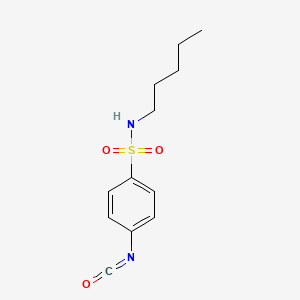
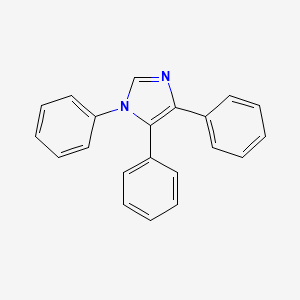
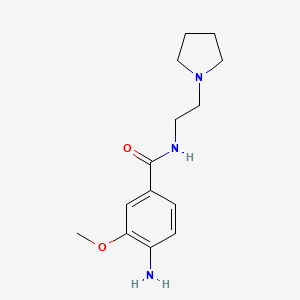
![2-[p-Chlorobenzyloxy]-6-methoxy-8-nitroquinoline](/img/structure/B8435558.png)
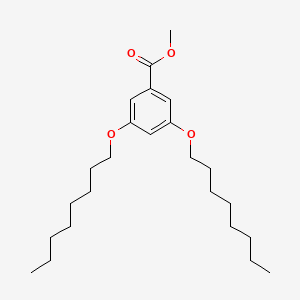
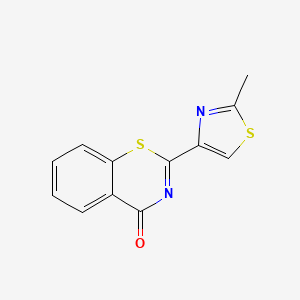
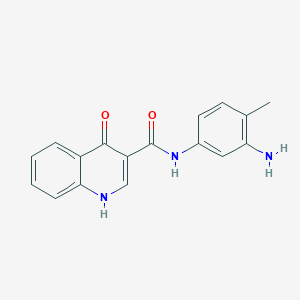
![3-(2-Pyrazinyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B8435592.png)
